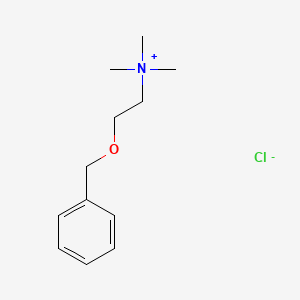
(2-(Benzyloxy)ethyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its structure, which includes a benzyloxy group attached to an ethyl chain, further connected to a trimethylammonium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)ethyl)trimethylammonium chloride typically involves the reaction of benzyl chloride with 2-(trimethylammonium)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(trimethylammonium)ethanol is replaced by the benzyloxy group from benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, facilitating efficient conversion and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)ethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2-(Benzyloxy)ethyl)trimethylammonium chloride finds applications in various scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)ethyl)trimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. Additionally, it can interact with proteins, altering their structure and function, which contributes to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Known for its use in polymer synthesis and as an antimicrobial agent.
Benzyltrimethylammonium chloride: Commonly used as a phase transfer catalyst and in organic synthesis.
Uniqueness
(2-(Benzyloxy)ethyl)trimethylammonium chloride stands out due to its unique benzyloxy group, which imparts distinct chemical reactivity and potential for forming stable complexes with various substrates. This makes it particularly valuable in applications requiring specific interactions with organic molecules.
Properties
CAS No. |
654651-76-0 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
trimethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C12H20NO.ClH/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12;/h4-8H,9-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QXZCJJDDXSVNFP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


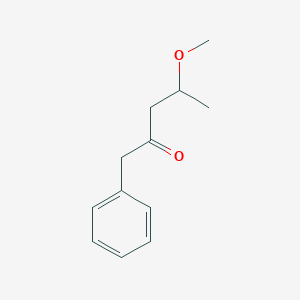
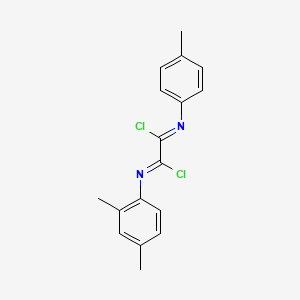
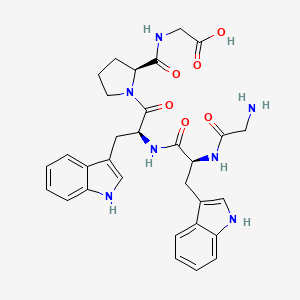

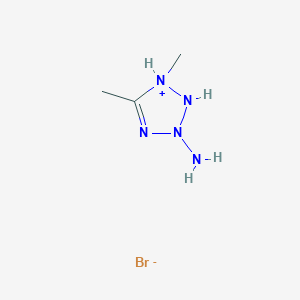
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
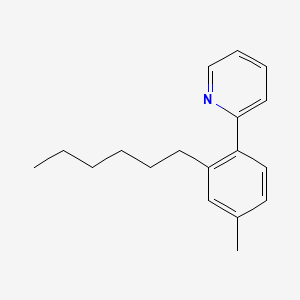
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

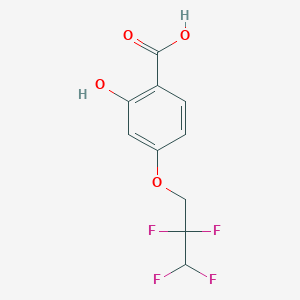
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
